molecular formula C28H27NO3 B11294232 3-benzyl-4-methyl-9-[4-(propan-2-yl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-4-methyl-9-[4-(propan-2-yl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11294232
M. Wt: 425.5 g/mol
InChI Key: DYJGLEIWQJVQNG-UHFFFAOYSA-N
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Description

3-BENZYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structural features, which include a benzyl group, a methyl group, and a propan-2-yl phenyl group attached to a chromeno[8,7-e][1,3]oxazin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propan-2-yl Phenyl Group: The propan-2-yl phenyl group can be attached through a nucleophilic substitution reaction using an appropriate phenyl derivative and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of aluminum chloride for Friedel-Crafts alkylation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-BENZYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-BENZYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[8,7-e][1,3]oxazin-2-ones: Other compounds in this class share similar structural features and chemical properties.

    Benzyl Derivatives: Compounds with benzyl groups attached to different cores may exhibit similar reactivity and applications.

    Phenyl Derivatives: Compounds with phenyl groups substituted at various positions can have comparable chemical behavior.

Uniqueness

3-BENZYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

3-benzyl-4-methyl-9-(4-propan-2-ylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C28H27NO3/c1-18(2)21-9-11-22(12-10-21)29-16-25-26(31-17-29)14-13-23-19(3)24(28(30)32-27(23)25)15-20-7-5-4-6-8-20/h4-14,18H,15-17H2,1-3H3

InChI Key

DYJGLEIWQJVQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C(C)C)CC5=CC=CC=C5

Origin of Product

United States

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